4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide
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Description
4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity
The compound 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide , known by its CAS number 1105203-31-3 , is a novel pyrazolo[3,4-d]pyridazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, and implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N5OS, with a molecular weight of 421.5 g/mol . The structure features a complex arrangement with a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazolo derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanisms often involve the induction of apoptosis through pathways such as caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |
Similar Pyrazolo Derivative | K562 | 10 | PARP cleavage and cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell proliferation such as proliferating cell nuclear antigen (PCNA).
- Microtubule Disruption : Similar compounds have shown to affect microtubule dynamics, leading to autophagy and cell death .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- A study on a structurally similar pyrazolo compound indicated significant cytotoxicity against multiple cancer lines, with mechanisms involving both apoptotic and autophagic pathways.
- Another investigation focused on the pharmacokinetics and toxicity profiles of pyrazolo derivatives, suggesting favorable characteristics that support further development as therapeutic agents.
Research Findings
Recent research has established that modifications at various positions on the pyrazolo ring can significantly alter biological activity. For example:
- Substituents at the 4-position often enhance antiproliferative effects.
- The presence of electron-withdrawing or bulky groups can modulate receptor interactions and bioavailability.
Table 2: Structural Variations and Their Impact on Biological Activity
Structural Modification | Effect on Activity |
---|---|
Methyl group at 4-position | Increased antiproliferative activity |
Bulky substituents | Reduced efficacy in some cases |
Properties
IUPAC Name |
4-[[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-13-4-9-18(10-14(13)2)29-21-19(11-25-29)15(3)27-28-23(21)32-12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXILGUERTBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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